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Compound of Interest

Compound Name: 3-Fluoro-5-methylaniline

Cat. No.: B1303435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the aromatic

amine 3-Fluoro-5-methylaniline. Due to the limited availability of experimentally derived

spectra in public databases, this document presents predicted mass spectrometry data and

outlines standardized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS) data for this compound and its analogs. This

guide is intended to serve as a foundational resource for researchers utilizing 3-Fluoro-5-
methylaniline in synthetic chemistry and drug discovery.

Chemical and Physical Properties
3-Fluoro-5-methylaniline is an organic compound with the chemical formula C₇H₈FN. It is a

colorless to yellow liquid soluble in organic solvents such as ethanol and acetone.[1] It serves

as a key intermediate in various fields, including the synthesis of pharmaceuticals, dyes, and

pesticides.[1]
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Property Value

Molecular Formula C₇H₈FN

Molecular Weight 125.15 g/mol

Boiling Point 207.4 ± 20.0 °C (Predicted)

Density 1.115 ± 0.06 g/cm³ (Predicted)

pKa 3.70 ± 0.10 (Predicted)

Spectroscopic Data
Mass Spectrometry (MS)
While experimental mass spectra for 3-Fluoro-5-methylaniline are not readily available in the

reviewed literature, predicted fragmentation data provides insight into its expected behavior

under mass spectrometric analysis. The molecular ion and key adducts are presented below.

Table 1: Predicted Mass Spectrometry Data for 3-Fluoro-5-methylaniline

Adduct m/z

[M]⁺ 125.06353

[M+H]⁺ 126.07136

[M+Na]⁺ 148.05330

[M+K]⁺ 164.02724

[M+NH₄]⁺ 143.09790

[M-H]⁻ 124.05680

Data sourced from PubChemLite.

Infrared (IR) Spectroscopy
Specific experimental IR data for 3-Fluoro-5-methylaniline is not available in the searched

resources. However, the expected characteristic absorption bands can be inferred from the
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functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands for 3-Fluoro-5-methylaniline

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

N-H (amine) Stretching 3500-3300

C-H (aromatic) Stretching 3100-3000

C-H (methyl) Stretching 2975-2850

C=C (aromatic) Stretching 1620-1450

C-N Stretching 1350-1250

C-F Stretching 1400-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 3-Fluoro-5-methylaniline were not found in the

available literature. The expected chemical shifts would be influenced by the electron-donating

amino and methyl groups and the electron-withdrawing fluorine atom on the aromatic ring.

Experimental Protocols
The following sections detail standardized procedures for obtaining the spectroscopic data for

aromatic amines like 3-Fluoro-5-methylaniline.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples such as 3-Fluoro-5-methylaniline, a thin film can be

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.[3]

Range: The spectrum is generally recorded from 4000 cm⁻¹ to 400 cm⁻¹.[3]
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Resolution: A resolution of 4 cm⁻¹ is standard.[3]

Procedure: A background spectrum of the clean salt plates is recorded first. The sample is

then placed between the plates, and the sample spectrum is acquired. The instrument

software is used to subtract the background spectrum to yield the spectrum of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified 3-Fluoro-5-methylaniline is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube.[4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (0 ppm).[4]

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for both ¹H and

¹³C NMR.[3]

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment is common.[3]

Number of Scans: 16-64 scans are typically acquired, depending on the sample

concentration.[3]

Relaxation Delay: A delay of 1-5 seconds between scans is used.[3]

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is standard to obtain singlets for

each carbon.

Number of Scans: A larger number of scans is generally required compared to ¹H NMR

due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of 3-Fluoro-5-methylaniline (around 1-10 µg/mL) is

prepared in a suitable volatile solvent like methanol or acetonitrile.[3] For positive ion mode

analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to facilitate

protonation.[3]

Instrumentation and Data Acquisition:

Mass Spectrometer: Electrospray ionization (ESI) mass spectrometry, often coupled with

liquid chromatography (LC-MS), is a common technique for this type of analyte.[3]

Ionization Mode: Positive ion mode ([M+H]⁺) is typical for anilines.[3]

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.[3]

Procedure: The sample solution is introduced into the ESI source, and the mass spectrum is

acquired over a relevant mass-to-charge (m/z) range. For more detailed structural

information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion

peak to generate a fragmentation pattern.[3]

Visualizations
The following diagrams illustrate the general workflow for the characterization of a synthesized

aromatic amine and the logical relationships in spectroscopic analysis.
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Caption: General workflow for the synthesis and spectroscopic characterization of 3-Fluoro-5-
methylaniline.
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Caption: Logical relationships between molecular properties and spectroscopic techniques for

3-Fluoro-5-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chembk.com [chembk.com]

2. benchchem.com [benchchem.com]

3. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1303435?utm_src=pdf-body-img
https://www.benchchem.com/product/b1303435?utm_src=pdf-body
https://www.benchchem.com/product/b1303435?utm_src=pdf-custom-synthesis
https://www.chembk.com/en/chem/3-fluoro-5-methylaniline
https://www.benchchem.com/pdf/Spectroscopic_Data_for_3_Chloro_5_4_fluorophenyl_aniline_A_Technical_Overview.pdf
https://www.benchchem.com/pdf/Characterization_of_Synthesized_Aniline_Derivatives_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-5-methylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303435#spectroscopic-data-for-3-fluoro-5-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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